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Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-

ALD precursor delivery volatility organometallic precursor physical state

Tris(isopropylcyclopentadienyl)lanthanum(III), abbreviated La(iPrCp)₃, is a homoleptic organolanthanum complex belonging to the metallocene-type precursor class, with molecular formula C₂₄H₃₃La and molecular weight 460.43 g·mol⁻¹. The compound exists as a colorless to pale yellow liquid at near-ambient temperature (melting point ~38 °C) and exhibits a boiling range of 180–195 °C at 0.02 mmHg, indicative of sufficient volatility for vapor-phase delivery in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes.

Molecular Formula C24H33La-7
Molecular Weight 460.4 g/mol
CAS No. 68959-87-5
Cat. No. B1589811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
CAS68959-87-5
Molecular FormulaC24H33La-7
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La]
InChIInChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q-5;2*-1;
InChIKeyBAWIRXMQUZGNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(isopropylcyclopentadienyl)lanthanum(III) (CAS 68959-87-5): Procurement-Grade Organolanthanum ALD/CVD Precursor


Tris(isopropylcyclopentadienyl)lanthanum(III), abbreviated La(iPrCp)₃, is a homoleptic organolanthanum complex belonging to the metallocene-type precursor class, with molecular formula C₂₄H₃₃La and molecular weight 460.43 g·mol⁻¹ [1]. The compound exists as a colorless to pale yellow liquid at near-ambient temperature (melting point ~38 °C) and exhibits a boiling range of 180–195 °C at 0.02 mmHg, indicative of sufficient volatility for vapor-phase delivery in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes [1]. Its primary industrial relevance lies in the deposition of lanthanum oxide (La₂O₃) and lanthanum-containing multi-component oxide thin films for high-k gate dielectric applications in semiconductor manufacturing .

Why La(iPrCp)₃ (CAS 68959-87-5) Cannot Be Interchanged with La(thd)₃, La(Cp)₃, or La[N(SiMe₃)₂]₃ in ALD Processes


Lanthanum ALD precursors span structurally distinct ligand classes—β-diketonates, cyclopentadienyls, silylamides, and formamidinates—each imposing fundamentally different trade-offs among volatility, thermal stability, growth rate, and film purity. La(iPrCp)₃ occupies a specific position within this landscape: it delivers a growth rate of 0.6 Å/cycle, approximately 1.7× that of La(thd)₃ (0.36 Å/cycle), and provides a well-characterized self-limiting ALD window, unlike La[N(SiMe₃)₂]₃, which lacks a stable saturation curve and introduces Si residue [1]. Compared to unsubstituted La(Cp)₃ (melting point 275 °C), La(iPrCp)₃ melts at ~38 °C, enabling liquid delivery without high-temperature source heating [2]. However, its thermal stability ceiling (~250 °C) is a known constraint relative to newer amidinate-type precursors, meaning it is preferred when moderate-temperature processing, higher growth rate, and established process recipes are prioritized [1].

Quantitative Differentiation Evidence for La(iPrCp)₃ (CAS 68959-87-5) vs. In-Class Lanthanum ALD Precursors


Physical State Advantage: Liquid at Moderate Source Temperature vs. Solid La(Cp)₃ Requiring High-Temperature Sublimation

La(iPrCp)₃ exhibits a melting point of approximately 38 °C, making it a liquid at modest source temperatures (typically 150–180 °C for ALD bubblers) [1]. In contrast, unsubstituted tris(cyclopentadienyl)lanthanum, La(Cp)₃, has a reported melting point of 275 °C (with decomposition), requiring it to be handled as a solid that must be sublimed at high temperature for vapor delivery . The ~237 °C melting point differential directly translates into simpler liquid-injection or bubbler-based delivery for La(iPrCp)₃, reducing equipment complexity and improving dose reproducibility in manufacturing environments.

ALD precursor delivery volatility organometallic precursor physical state

Growth Rate Advantage: 0.6 Å/Cycle for La(iPrCp)₃ vs. 0.36 Å/Cycle for La(thd)₃ in ALD of La₂O₃

In electron cyclotron resonance plasma-enhanced ALD (ECR-ALD) of La₂O₃ using La(iPrCp)₃ with O₂ plasma, a saturated growth rate of 0.6 Å/cycle was achieved under self-limiting conditions above 300 °C substrate temperature [1]. By comparison, La(thd)₃ (tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum), a β-diketonate precursor, delivers a growth rate of only approximately 0.36 Å/cycle under its typical ALD conditions [2]. This represents a ~1.67-fold higher growth per cycle for La(iPrCp)₃, meaning fewer cycles are needed to reach the same film thickness, directly reducing process time and precursor consumption.

ALD growth per cycle lanthanum oxide precursor efficiency

Carbon Impurity Control: Sub-1 at.% Carbon in La₂O₃ Films Deposited via Cyclic CVD Using La(iPrCp)₃

Lanthanum oxide thin films deposited by cyclic chemical vapor deposition using La(iPrCp)₃ and H₂O, O₂, or NH₃ as reactants at substrate temperatures of 170–370 °C exhibited a carbon impurity concentration below 1 at.% as determined by X-ray photoelectron spectroscopy (XPS), with residual carbon further reducible by post-deposition annealing . This is notable because cyclopentadienyl-based precursors are generally acknowledged to be susceptible to carbon incorporation; the patent literature explicitly states that both La(Cp)₃ and La(iPrCp)₃ 'often have carbon residue' in deposited films [1]. The demonstration that sub-1 at.% carbon is achievable with La(iPrCp)₃ when process parameters are optimized provides a quantitative purity benchmark for procurement specification.

film purity carbon residue high-k dielectric quality

ALD Self-Limiting Window: Defined Temperature Regime vs. La[N(SiMe₃)₂]₃ Lacking Stable Saturation

La(iPrCp)₃ exhibits self-limiting ALD behavior under two distinct process regimes: at substrate temperatures below 200 °C with H₂O as oxidant (requiring extended purge times after H₂O pulses) [1], and in the range of 270–320 °C when paired with O₃ as oxidant, where a stable growth rate of 0.6–0.7 nm per cycle is maintained [2]. In contrast, La[N(SiMe₃)₂]₃ (lanthanum tris[bis(trimethylsilyl)amide]) has been reported to lack a stable ALD saturation curve and introduces silicon residue into the film [3]. The existence of a defined, experimentally validated ALD window for La(iPrCp)₃ enables predictable thickness control via cycle count, a fundamental requirement for manufacturing.

ALD process window self-limiting growth precursor saturation behavior

Dielectric Performance of Resulting Films: k ~16 and EOT 0.9 nm Achieved with La(iPrCp)₃-Derived La₂O₃

La₂O₃ films deposited by cyclic CVD using La(iPrCp)₃ and characterized in Pt/La-oxide/p-Si(100) capacitor structures yielded a dielectric constant of approximately 16, an interface trap density (Dᵢₜ) of ~4×10¹¹ eV⁻¹·cm⁻², and an equivalent oxide thickness (EOT) of 0.9 nm after rapid thermal annealing . In a separate ECR-ALD study, La₂O₃ films derived from La(iPrCp)₃ with O₂ plasma exhibited a leakage current density of 9.80×10⁻⁸ A/cm² at −1 V with an EOT of 2.21 nm after NH₃ plasma nitridation [1]. These electrical figures-of-merit place La(iPrCp)₃-derived films within the performance envelope required for high-k gate dielectric applications and provide quantitative baselines for film quality benchmarking against alternative precursors.

high-k dielectric equivalent oxide thickness gate dielectric performance

Procurement-Driven Application Scenarios for La(iPrCp)₃ (CAS 68959-87-5) in Semiconductor and Materials Research


High-k Gate Dielectric Deposition for CMOS Logic Transistors

La(iPrCp)₃ is employed as the lanthanum source in ALD and cyclic CVD processes to deposit La₂O₃ and LaAlO₃ high-k gate dielectric layers on silicon substrates. The precursor's demonstrated growth rate of 0.6 Å/cycle and its self-limiting ALD window at 270–320 °C with O₃ enable thickness control at the sub-nanometer scale [1]. Resulting films achieve a dielectric constant of ~16 and EOT as low as 0.9 nm after annealing, meeting the capacitance-equivalent thickness scaling requirements for advanced CMOS nodes . The liquid delivery compatibility (melting point ~38 °C) facilitates integration with standard 300-mm wafer ALD platforms using bubbler or direct liquid injection configurations [2].

Lanthanum Oxide Capping Layers for Threshold Voltage Tuning in HKMG DRAM Devices

In high-k/metal gate (HKMG) DRAM peripheral transistors, La(iPrCp)₃-derived La₂O₃ capping layers are deposited between the HfO₂ gate dielectric and TiN metal gate to induce negative flatband voltage (VFB) shifts for threshold voltage tuning. The ALD process using La(iPrCp)₃ with H₂O or O₃ allows conformal capping layer deposition at thicknesses of 1–2 nm, with the precursor's moderate processing temperature being compatible with the thermal budget constraints of gate-first DRAM integration flows [1]. The low carbon impurity level (<1 at.%) achievable with optimized La(iPrCp)₃ processes minimizes charge trapping degradation in the final device .

Lanthanum Hafnium Oxide (LHO) Multi-Component High-k Films via ECR-ALD

La(iPrCp)₃ is co-injected with tetrakis(ethylmethylamino)hafnium (TEMAHf) in electron cyclotron resonance plasma-enhanced ALD to deposit lanthanum hafnium oxide (LHO) films with tunable La/(La+Hf) composition. At an optimized La/(La+Hf) ratio of 49.1 at.%, a growth rate of 0.5 Å/cycle and a dielectric constant of 16.3 are achieved, demonstrating that La(iPrCp)₃ can serve as a reliable lanthanum component in multi-cation oxide ALD processes for advanced capacitor and gate dielectric applications [1].

Research-Grade La₂O₃ Optical Thin Films and Surface Passivation Layers

The broad transparency window of La₂O₃ across UV–visible–IR wavelengths makes La(iPrCp)₃-deposited films relevant for optical coating research. The precursor's compatibility with multiple oxidants—H₂O, O₃, and O₂ plasma—provides process flexibility for tuning film stoichiometry and optical properties. Additionally, La(iPrCp)₃-derived films have been investigated as passivation layers for germanium (Ge) surfaces, where La/La₂O₃ stacks reduce interface state density [1]. The availability of high-purity La(iPrCp)₃ (>99.99% organic purity, <1 ppm inorganic impurities per recent patent disclosures) supports research requiring well-controlled metal purity at trace levels .

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